4,6-Dichloro-1H-indole
Overview
Description
The compound 4,6-Dichloro-1H-indole is a derivative of the indole nucleus, which is a fundamental scaffold in a variety of natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, which are often associated with interactions with DNA and proteins.
Synthesis Analysis
The synthesis of indole derivatives can involve complex reactions. For instance, the synthesis of a COX-2 inhibitor with a chloroindole structure involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, demonstrating the possibility of executing the entire sequence in a single pot . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Additionally, a one-pot synthesis method using a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization was described for the synthesis of indoles starting from 2-chloroaniline .
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and confirmed by single crystal X-ray diffraction studies . For example, the structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed in this manner, and the compound was found to crystallize in the monoclinic crystal system . The crystal structure data can be compared with molecular crystal structures determined by density functional theory (DFT) to understand the chemical properties of the compounds .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The hydroamination/Heck reaction sequence is an example of a highly regioselective one-pot synthesis of indoles . The removal of the chloroacetyl moiety from chloroacetic acid esters is another reaction that indole derivatives can undergo, which can lead to selectively substituted derivatives with potential biological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their molecular structure. For instance, the molecular shape of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles was not affected by the substitution pattern, and all molecules exhibited the same conformation with very similar geometries . The intermolecular interactions in these compounds are limited to weak hydrogen bonds, π-π stacking interactions, and several C-H···π interactions, which, along with shape recognition, dominate the packing of the molecules in the crystal lattice . DFT calculations, frontier molecular orbitals, and molecular electrostatic potential energy studies are crucial in understanding the reactivity and interaction potential of these compounds .
Scientific Research Applications
Indole derivatives, including “4,6-Dichloro-1H-indole”, have been found to possess various biological activities and are used in different scientific fields . Here are some of the applications:
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Pharmaceutical Research
- Indole derivatives are used as biologically active compounds for the treatment of various health disorders, including cancer cells, microbes, and different types of disorders in the human body .
- They show various biologically vital properties and have attracted increasing attention in recent years .
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Synthetic Chemistry
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Biological Research
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- This has created interest among researchers to synthesize a variety of indole derivatives .
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Alkaloid Synthesis
- Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
- The indole unit is recognized as one of the most significant moieties for drug discovery . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
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Treatment of High Blood Pressure
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Cancer Treatment
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Antiviral Activity
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Anti-inflammatory Activity
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Anti-HIV Activity
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Antioxidant Activity
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Antimicrobial Activity
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Antitubercular Activity
Safety And Hazards
4,6-Dichloro-1H-indole is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Indole derivatives, including 4,6-Dichloro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures . Therefore, the future directions of 4,6-Dichloro-1H-indole could involve further exploration of its therapeutic potential and its use in the synthesis of novel biologically active compounds.
properties
IUPAC Name |
4,6-dichloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGYRHZQFZCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560075 | |
Record name | 4,6-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1H-indole | |
CAS RN |
101495-18-5 | |
Record name | 4,6-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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